molecular formula C5H10O5 B592948 D-Ribulose-13C-1 CAS No. 131771-71-6

D-Ribulose-13C-1

Cat. No.: B592948
CAS No.: 131771-71-6
M. Wt: 151.122
InChI Key: ZAQJHHRNXZUBTE-JTXDIPNLSA-N
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Description

D-Ribulose-13C-1: is a labeled form of D-ribulose, a ketopentose sugar. The “13C-1” designation indicates that the carbon at position 1 of the ribulose molecule is the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Ribulose-13C-1 typically involves the incorporation of carbon-13 into the ribulose molecule. One common method is the enzymatic conversion of labeled precursors. For example, [13C]methanol can be used as a carbon source, which is then incorporated into the ribulose molecule through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled ribulose .

Chemical Reactions Analysis

Types of Reactions: D-Ribulose-13C-1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: Typically involves enzymes like arabinose isomerase under mild conditions.

    Oxidation: Often requires oxidizing agents such as NAD+ or specific oxidase enzymes.

Major Products:

    Isomerization: Produces different sugar isomers, such as D-ribulose from D-arabinose.

    Oxidation: Produces phosphorylated sugars like D-ribulose-5-phosphate.

Scientific Research Applications

D-Ribulose-13C-1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which D-Ribulose-13C-1 exerts its effects is primarily through its incorporation into metabolic pathways. The labeled carbon-13 allows researchers to trace the molecule’s journey through various biochemical reactions. This helps in identifying molecular targets and understanding the pathways involved in metabolism .

Comparison with Similar Compounds

Uniqueness: D-Ribulose-13C-1 is unique due to its specific labeling at the carbon-1 position, which provides precise information about metabolic pathways involving ribulose. This specificity makes it particularly valuable in detailed metabolic studies .

Biological Activity

D-Ribulose-13C-1 is a stable isotope-labeled form of D-ribulose, a pentose sugar involved in various metabolic processes, particularly in the context of photosynthesis and cellular respiration. This article delves into the biological activity of this compound, examining its role in metabolism, potential therapeutic applications, and relevant research findings.

Overview of D-Ribulose

D-Ribulose is a key component in the pentose phosphate pathway (PPP), which is crucial for cellular metabolism. It serves as an intermediate in the conversion of glucose to ribose-5-phosphate, a precursor for nucleotide synthesis. The incorporation of the stable isotope carbon-13 (13C) into D-ribulose allows researchers to trace metabolic pathways and understand the dynamics of carbohydrate metabolism in vivo.

Metabolic Role and Pathways

1. Pentose Phosphate Pathway (PPP):

  • D-Ribulose plays a significant role in the PPP, which generates NADPH and ribose-5-phosphate. These products are essential for biosynthetic reactions and antioxidant defense.
  • The conversion of ribulose-5-phosphate to ribose-5-phosphate is catalyzed by ribulose-5-phosphate epimerase.

2. Glycolysis and Gluconeogenesis:

  • D-Ribulose can be interconverted with other sugars, influencing glycolytic and gluconeogenic pathways.
  • Studies utilizing hyperpolarized 13C-labeled substrates have demonstrated that D-ribulose can be tracked through metabolic pathways, providing insights into its utilization during glycolysis and gluconeogenesis .

Case Studies

Case Study 1: Metabolic Tracing Using Hyperpolarized 13C NMR
A study investigated the use of hyperpolarized 13C-D-ribulose to monitor its conversion into downstream metabolites in real-time. The results indicated rapid incorporation into glycolytic intermediates, highlighting its role as a metabolic substrate in energy production .

Case Study 2: Therapeutic Applications
Research has suggested that this compound may enhance ATP production in various tissues, which could have implications for metabolic therapies, particularly in conditions characterized by energy deficits such as chronic fatigue syndrome and fibromyalgia .

Biological Activity Data Table

Metabolic Pathway Key Enzymes Products Notes
Pentose Phosphate PathwayRibulose-5-phosphate epimeraseRibose-5-phosphateGenerates NADPH for biosynthetic reactions
GlycolysisAldolase, Triose phosphate isomeraseGlyceraldehyde 3-phosphateIntermediates can be traced using 13C NMR
GluconeogenesisFructose bisphosphataseGlucoseInvolves conversion of D-ribulose-derived intermediates

Molecular Modeling Studies

Molecular modeling studies have been conducted to explore the binding affinities of D-ribulose derivatives to various receptors. This research aims to identify potential therapeutic targets that could benefit from the enhanced bioavailability of 13C-labeled compounds. For instance, modifications to the ribose moiety have shown promise in increasing selectivity for specific receptors involved in metabolic regulation .

Properties

IUPAC Name

(3R,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-JTXDIPNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C](=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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